Fmoc-Lys(Mtt)-OH

Übersicht

Beschreibung

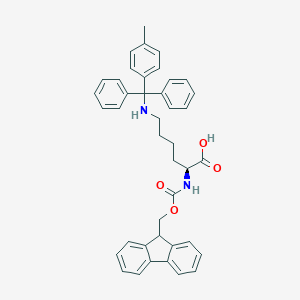

Fmoc-Lys(Mtt)-OH: is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 4-methyltrityl (Mtt) group. The Fmoc group protects the amino group, while the Mtt group protects the side chain of lysine. This dual protection allows for selective deprotection and coupling during peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Mtt)-OH typically involves the protection of lysine with the Fmoc and Mtt groups. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The ε-amino group of lysine is then protected with the Mtt group by reacting the Fmoc-protected lysine with 4-methyltrityl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Lys(Mtt)-OH undergoes several types of reactions during peptide synthesis, including deprotection, coupling, and cleavage.

Deprotection: The Fmoc group is removed using a base such as piperidine, while the Mtt group is removed using a mild acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: The deprotected lysine can then be coupled with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes any remaining protecting groups.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA in DCM for Mtt removal.

Coupling: DIC and HOBt for amide bond formation.

Cleavage: TFA for final peptide cleavage and deprotection.

Major Products Formed: The major products formed from these reactions are the desired peptides with specific sequences, free from protecting groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Lys(Mtt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for synthesizing peptides with specific sequences and modifications. The following are key applications in this area:

- Cyclic Peptide Synthesis : this compound is instrumental in synthesizing cyclic peptides through side-chain to side-chain cyclization. The Mtt group can be selectively removed under mild conditions, facilitating the formation of cyclic structures without compromising other sensitive moieties within the peptide .

- Macrocyclic Peptides : The compound has been employed to create macrocyclic peptides by enabling on-resin macrocyclization processes. This application is particularly important for developing peptides with enhanced biological activity and stability .

- Peptide Libraries : this compound is used to construct peptide libraries for high-throughput screening. Its ability to link with various amino acids allows researchers to explore a wide range of peptide sequences and modifications .

Biomedical Applications

The utility of this compound extends beyond basic peptide synthesis into various biomedical applications:

- Peptide-Immobilized Magnetic Beads : Recent studies have demonstrated the use of this compound in creating peptide-immobilized magnetic beads for biomedical assays, including skin sensitization assessments. This application highlights the compound's role in developing diagnostic tools .

- Siderophore Development : In the context of iron-binding peptides, this compound has been utilized to synthesize siderophores, which are critical for microbial iron acquisition. These compounds are being explored for their potential therapeutic applications in treating iron deficiency .

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of Fmoc-Lys(Mtt)-OH in peptide synthesis involves the selective protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the α-amino group, preventing unwanted reactions during peptide chain elongation. The Mtt group protects the ε-amino group, allowing for selective deprotection and coupling with other amino acids. This selective protection and deprotection enable the synthesis of peptides with precise sequences and structures.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Mtt)-OH but uses the tert-butyloxycarbonyl (Boc) group for side chain protection.

Fmoc-Lys(Alloc)-OH: Uses the allyloxycarbonyl (Alloc) group for side chain protection.

Fmoc-Lys(ivDde)-OH: Uses the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group for side chain protection.

Uniqueness: this compound is unique due to the use of the Mtt group for side chain protection. The Mtt group can be removed under mild acidic conditions, which is advantageous for the synthesis of peptides that are sensitive to strong acids. This makes this compound particularly useful for the synthesis of complex and sensitive peptides.

Biologische Aktivität

Fmoc-Lys(Mtt)-OH, or Nα-9-fluorenylmethoxycarbonyl-Nε-4-methyltrityl-lysine, is a derivative of lysine that plays a significant role in peptide synthesis and has various biological applications. This article examines its biological activity, synthesis, and implications in research, supported by data tables and case studies.

Overview of this compound

This compound is primarily used in solid-phase peptide synthesis (SPPS) owing to its protective groups that allow for selective deprotection under mild conditions. The compound features a fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and a 4-methyltrityl (Mtt) group at the ε-amino position of lysine. This configuration enables the synthesis of complex peptides while maintaining stability during the assembly process.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from lysine. The overall yield reported in literature is approximately 42% . The Mtt group can be selectively removed using 1% TFA in dichloromethane or a mixture of acetic acid, trifluoroethanol, and dichloromethane, which preserves other sensitive groups .

Biological Activity

1. Peptide Synthesis Applications:

- This compound is utilized in the synthesis of cyclic peptides and oligolysine cores, which are essential for creating various biologically active molecules. For instance, it has been employed to synthesize cyclic cholecystokinin analogs .

2. Antimicrobial Activity:

- Research indicates that peptides synthesized using this compound exhibit antimicrobial properties. A study highlighted the incorporation of this amino acid in the design of antimicrobial peptides (AMPs), showing enhanced stability and activity against bacterial strains .

3. Drug Delivery Systems:

- The compound has also been explored for use in drug delivery systems. Its ability to form stable conjugates with cytotoxic agents allows for targeted delivery, minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Peptide Development

A recent study focused on developing a series of lactam-bridged peptides incorporating this compound. These peptides demonstrated improved antimicrobial activity compared to their linear counterparts, attributed to their structural rigidity and enhanced interaction with bacterial membranes .

Case Study 2: Targeted Drug Delivery

In another investigation, this compound was utilized to create bioconjugates aimed at delivering radiotracers and cytotoxic drugs selectively to cancer cells. The study reported successful targeting with minimal off-target effects, showcasing the potential of this compound in therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₄₀N₂O₅ |

| Density | 1.2±0.1 g/cm³ |

| Melting Point | 140 °C (dec.) |

| Boiling Point | 814.1±65.0 °C at 760 mmHg |

| Synthesis Conditions | Deprotection Method | Yield (%) |

|---|---|---|

| 1% TFA in DCM | Mtt removal | 42 |

| Acetic acid/TFE/DCM (1:2:7) | Mtt removal | Not specified |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTNAIDIXCOZAJ-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449905 | |

| Record name | Fmoc-Lys(Mtt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167393-62-6 | |

| Record name | Fmoc-Lys(Mtt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Fmoc-Lys(Mtt)-OH particularly useful in peptide synthesis?

A1: The key advantage of this compound lies in its two orthogonal protecting groups: the Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the 4-Methyltrityl (Mtt) group protecting the epsilon-amino group of lysine. This allows for selective deprotection strategies. The Mtt group can be removed under mildly acidic conditions (1% Trifluoroacetic acid (TFA) in dichloromethane) [, , ] that leave the Fmoc group and acid-labile resins like the 2-chlorodiphenylmethyl- and the Wang-resin intact. This selective deprotection is crucial for introducing modifications or branching points at specific lysine residues within the peptide chain.

Q2: Can you provide an example of how this compound is used in peptide synthesis?

A2: Certainly! One application is the creation of branched peptides. Let's say you're synthesizing a peptide that requires a branched structure at a specific lysine residue. You'd first incorporate this compound into the peptide chain on a solid support. Then, you'd selectively remove the Mtt group using the mild acidic conditions mentioned earlier. This exposes the lysine's epsilon-amino group, allowing you to couple another peptide chain to this specific point, creating the desired branched structure. This strategy is exemplified in the synthesis of a cyclic cholecystokinin analog [].

Q3: Besides branched peptides, are there other applications where this compound is advantageous?

A3: Absolutely. This reagent is valuable for synthesizing lysine cores used in developing multiple antigenic peptides (MAPs) and template-assembled synthetic proteins (TASPs) []. The selective deprotection of the lysine side chain allows for the attachment of multiple peptide antigens to a single core, making it useful in vaccine development. Furthermore, researchers have utilized this compound in the synthesis of liraglutide, a glucagon-like peptide-1 receptor agonist []. In this case, the selective deprotection allowed for the attachment of palmitic acid to the lysine side chain, which is crucial for the drug's long-acting properties.

Q4: What are the limitations of using this compound in peptide synthesis?

A4: While extremely useful, there are some considerations when using this compound:

Q5: Where can researchers find more information on the use and applications of this compound?

A5: Several publications delve into the specifics of using this compound. You can find detailed protocols and application examples in research articles available on platforms like Semantic Scholar. The provided references [, , , ] are a good starting point for further exploration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.